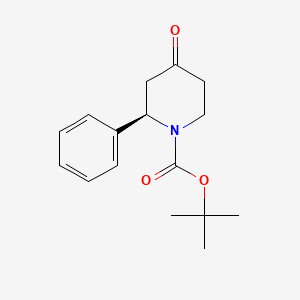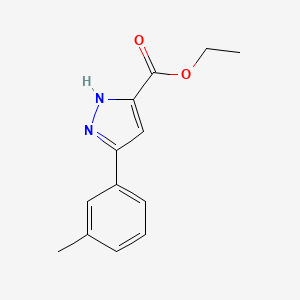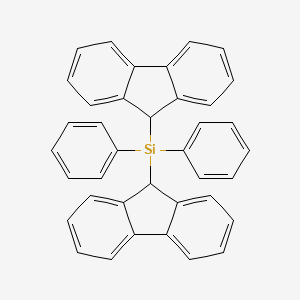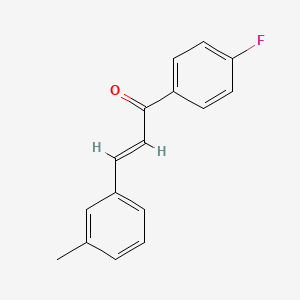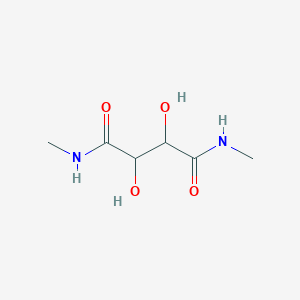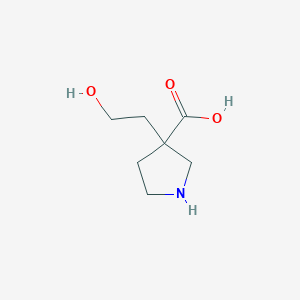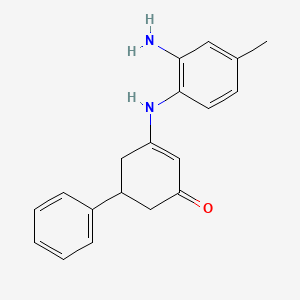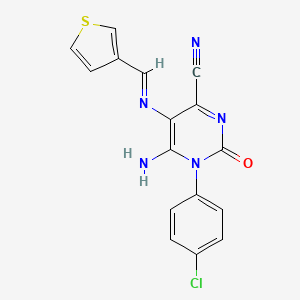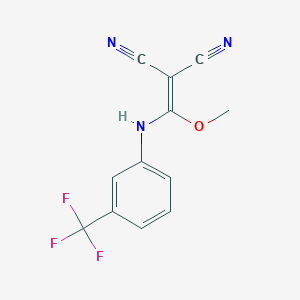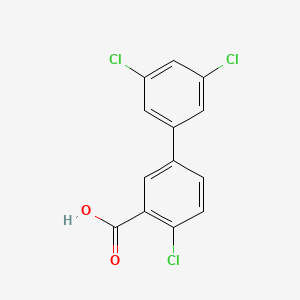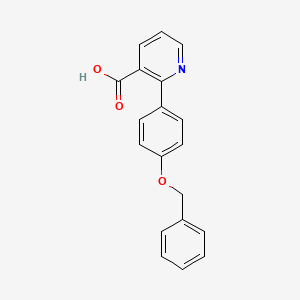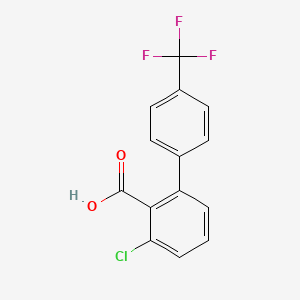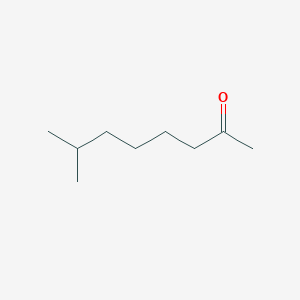
7-Methyloctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloctan-2-one is an organic compound with the molecular formula C9H18O. It is a ketone, specifically a methyl ketone, characterized by a methyl group attached to the seventh carbon of an octane chain, with a ketone functional group on the second carbon. This compound is known for its use in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Methyloctan-2-one can be synthesized through several methods. One common approach involves the oxidation of 7-methyloctanol using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the Friedel-Crafts acylation of 7-methyloctane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the ketone functional group at the second carbon position.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The choice of oxidizing agents and reaction conditions is optimized to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyloctan-2-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield 7-methyloctanol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydrazine or hydroxylamine can react with the ketone group.
Major Products Formed
Oxidation: 7-Methyloctanoic acid.
Reduction: 7-Methyloctanol.
Substitution: Hydrazones or oximes, depending on the nucleophile used.
Applications De Recherche Scientifique
7-Methyloctan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 7-Methyloctan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The ketone group is particularly reactive, allowing it to participate in a wide range of biochemical processes. The pathways involved often include the formation of intermediate compounds that further react to produce the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyloctan-2-one: Similar structure but with the methyl group on the third carbon.
7-Methyloctan-1-ol: An alcohol with the methyl group on the seventh carbon and a hydroxyl group on the first carbon.
Uniqueness
7-Methyloctan-2-one is unique due to its specific placement of the methyl and ketone groups, which confer distinct chemical properties. Its reactivity and applications differ from those of its isomers, making it valuable in specific industrial and research contexts.
Propriétés
IUPAC Name |
7-methyloctan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(3)10/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQVVYXYQMUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037023 |
Source


|
| Record name | 7-Methyl-2-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-13-9 |
Source


|
| Record name | 7-Methyl-2-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
![Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)-](/img/structure/B6363362.png)
